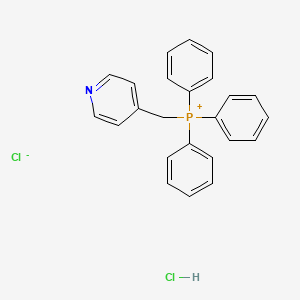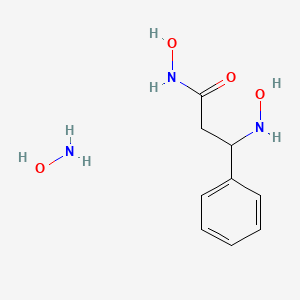
beta-Hydroxylamine cinnamonyl hydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hydroxylamine cinnamonyl hydroxamic acid is a compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta-Hydroxylamine cinnamonyl hydroxamic acid can be synthesized through the coupling of hydroxylamine with activated carboxylic acid derivatives. One common method involves the use of cyanuric chloride to activate the carboxylic acid, followed by reaction with hydroxylamine to form the hydroxamic acid . This method is favored for its simplicity and mild reaction conditions.
Industrial Production Methods
Industrial production of hydroxamic acids, including this compound, often involves enzyme-mediated synthesis. Enzymes such as lipase, nitrilase, and amidase are used to catalyze the reaction between hydroxylamine and carboxylic acids, producing pure products under mild conditions . This method is advantageous as it reduces the formation of by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Hydroxylamine cinnamonyl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include nitroso compounds from oxidation, amines from reduction, and substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Beta-Hydroxylamine cinnamonyl hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Mecanismo De Acción
The mechanism of action of beta-Hydroxylamine cinnamonyl hydroxamic acid involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. In the case of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, leading to changes in gene expression and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Marimastat: A potent matrix metalloprotease inhibitor.
Belinostat: An HDAC inhibitor used in cancer therapy.
Panobinostat: Another HDAC inhibitor with applications in multiple myeloma treatment.
Uniqueness
Beta-Hydroxylamine cinnamonyl hydroxamic acid is unique due to its specific structure, which allows it to interact with a broader range of metalloenzymes compared to other hydroxamic acids. Its ability to chelate different metal ions makes it versatile in various applications, from medicinal chemistry to industrial processes.
Propiedades
Número CAS |
33327-07-0 |
|---|---|
Fórmula molecular |
C9H15N3O4 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
N-hydroxy-3-(hydroxyamino)-3-phenylpropanamide;hydroxylamine |
InChI |
InChI=1S/C9H12N2O3.H3NO/c12-9(11-14)6-8(10-13)7-4-2-1-3-5-7;1-2/h1-5,8,10,13-14H,6H2,(H,11,12);2H,1H2 |
Clave InChI |
RGEPECVADSACQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)NO)NO.NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
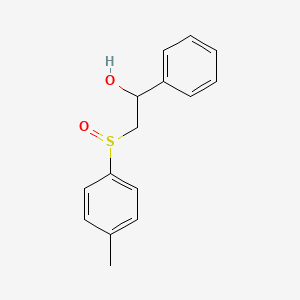

![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
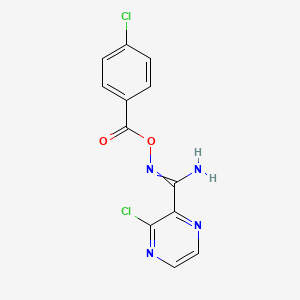

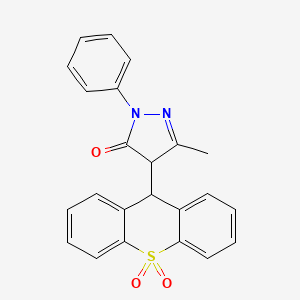
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
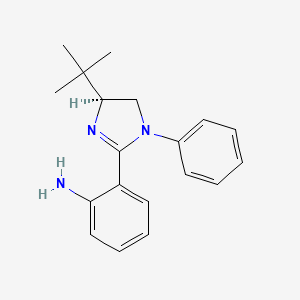
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
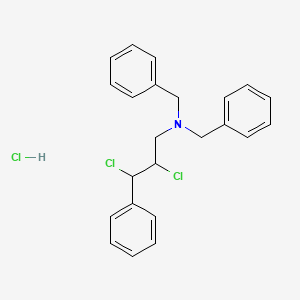

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)
